molecular formula C12H12N2O3 B2802230 5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1239775-52-0

5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2802230
CAS RN: 1239775-52-0
M. Wt: 232.239
InChI Key: RHEYLUIBRHNLKR-UHFFFAOYSA-N
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Description

The compound “5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The “5-(Benzyloxy)” indicates a benzyloxy group attached to the 5th carbon of the pyrazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve reactions such as the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .


Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For example, benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Also, the Suzuki–Miyaura coupling reaction might be relevant .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, it would depend on its interactions with biological molecules. If it’s used in a chemical reaction, it would depend on the reaction conditions and other reactants .

properties

IUPAC Name

1-methyl-5-phenylmethoxypyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-11(7-10(13-14)12(15)16)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEYLUIBRHNLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 5-(benzyloxy)-1-methyl-1H-pyrazole-3-carboxylate (15.8 g, 64.0 mmol) and 8 M sodium hydroxide solution (20 mL) in tetrahydrofuran (100 mL) and methanol (100 mL) was stirred at 40° C. for 4 h. Solvent was removed and 6 M hydrochloric acid solution added to the mixture. The mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to obtain a solid (13.5 g, 91%).
Name
methyl 5-(benzyloxy)-1-methyl-1H-pyrazole-3-carboxylate
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
91%

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